molecular formula C12H17BO3S B1423155 5-Acetylthiophene-2-boronic acid pinacol ester CAS No. 942070-32-8

5-Acetylthiophene-2-boronic acid pinacol ester

Cat. No.: B1423155
CAS No.: 942070-32-8
M. Wt: 252.14 g/mol
InChI Key: NQCVKFAFBSIAPA-UHFFFAOYSA-N
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Description

5-Acetylthiophene-2-boronic acid pinacol ester is an organoboron compound that features a thiophene ring substituted with an acetyl group and a boronic acid pinacol ester moiety. This compound is particularly valuable in organic synthesis, especially in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylthiophene-2-boronic acid pinacol ester typically involves the borylation of 5-acetylthiophene. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent and a catalyst.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Protic solvents (e.g., water or methanol) and catalysts (e.g., palladium on carbon) are used.

Major Products:

    Suzuki–Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.

    Protodeboronation: The major product is the corresponding thiophene derivative without the boronic ester group.

Scientific Research Applications

Chemistry: 5-Acetylthiophene-2-boronic acid pinacol ester is extensively used in organic synthesis for constructing complex molecules. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in Suzuki–Miyaura coupling reactions makes it indispensable for manufacturing complex organic compounds.

Mechanism of Action

The primary mechanism of action for 5-Acetylthiophene-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involve the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

  • Thiophene-2-boronic acid pinacol ester
  • 5-Hexyl-2-thiopheneboronic acid pinacol ester
  • Thiophene-2,5-diboronic acid bis(pinacol) ester

Uniqueness: 5-Acetylthiophene-2-boronic acid pinacol ester is unique due to the presence of the acetyl group, which can influence its reactivity and the types of products formed in coupling reactions. This makes it particularly useful for synthesizing compounds with specific functional groups that are not easily accessible using other boronic esters.

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCVKFAFBSIAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694515
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-32-8
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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